Chemical structure and properties of Ertapenem disodium
Chemical structure and properties of Ertapenem disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertapenem disodium is a synthetic, long-acting, parenteral carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for Ertapenem disodium. Detailed experimental protocols and data are presented to support research and development activities.
Chemical Structure and Physicochemical Properties
Ertapenem is a 1-β methyl-carbapenem, structurally related to other beta-lactam antibiotics.[2] The presence of the 1-β methyl group confers stability against hydrolysis by most β-lactamases. The disodium salt form enhances its solubility and stability for pharmaceutical formulation.
Chemical Structure
The chemical structure of Ertapenem disodium is provided below.
Caption: Chemical structure of Ertapenem disodium.
Physicochemical Properties
A summary of the key physicochemical properties of Ertapenem disodium is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₃Na₂O₇S | [3] |
| Molecular Weight | 519.48 g/mol | [1] |
| IUPAC Name | disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [3] |
| CAS Number | 153832-38-3 | [1] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 230-234°C (decomposes) | [4] |
| Solubility | Soluble in water and DMSO. | [5] |
| pKa | Data not readily available in searched literature. | |
| LogP | -1.5 |
Mechanism of Action
Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] This action is mediated through its binding to essential penicillin-binding proteins (PBPs).[3][6] The binding of Ertapenem to these enzymes inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[3][6] Ertapenem has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5 in Escherichia coli, with a preferential binding to PBPs 2 and 3.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Ertapenem.
Caption: Mechanism of action of Ertapenem.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
This protocol is a composite based on several validated methods for the analysis of Ertapenem disodium.[4][7][8][9]
Objective: To determine the purity of Ertapenem disodium and assess its stability under various conditions.
Materials:
-
Ertapenem disodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate). Adjust the pH to a suitable value (e.g., 2.9 or 6.5) with orthophosphoric acid or sodium hydroxide.[8][9]
-
Prepare the mobile phase by mixing the phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) in a specified ratio (e.g., 85:15 v/v or 25:50:25 v/v/v with water).[9]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of Ertapenem disodium reference standard and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[9]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh the Ertapenem disodium sample and prepare a solution of known concentration in the mobile phase.
-
For stability studies, subject the Ertapenem disodium solution to the desired stress conditions (e.g., heat, acid, base, oxidation). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: Isocratic elution at a flow rate of approximately 1.0 - 1.5 mL/min.[8][9]
-
Injection Volume: 20 µL.[9]
-
Detection: UV detection at 295 nm or 298 nm.[9]
-
Column Temperature: Ambient or controlled at 25°C.[8]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of Ertapenem disodium in the samples by comparing their peak areas to the calibration curve.
-
Experimental Workflow Diagram
Caption: HPLC analysis workflow for Ertapenem.
Stability Profile
Ertapenem disodium is known to be unstable at room temperature, and its stability is dependent on the concentration, temperature, and the diluent used.[4]
| Condition | Concentration | Diluent | Stability | Reference |
| Room Temperature (25°C) | 100 mg/mL | 0.9% NaCl | Approximately 30 minutes | [10] |
| Refrigerated (4°C) | 100 mg/mL | 0.9% NaCl | Stable for 24 hours | [10] |
| Frozen (-20°C) | 100 mg/mL | 0.9% NaCl | Stable for 14 days, then for 3-5 hours after thawing | [10] |
| Room Temperature (25°C) | 10 & 20 mg/mL | 0.9% NaCl | Stable for 24 hours | |
| Refrigerated (4°C) | 10 mg/mL | 0.9% NaCl | Stable for 10 days | |
| Room Temperature (25°C) | 10 & 20 mg/mL | 5% Dextrose | Unstable |
Conclusion
This technical guide provides a comprehensive summary of the chemical structure, properties, and analytical methods for Ertapenem disodium. The detailed information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The provided diagrams offer a clear visualization of the molecule's structure, its mechanism of action, and a typical analytical workflow. The tabulated data allows for quick reference to its key physicochemical and stability characteristics. Further research into the development of more stable formulations and a deeper understanding of its resistance mechanisms will continue to be important areas of investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 4. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 5. Ertapenem - Wikipedia [en.wikipedia.org]
- 6. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. jst.org.in [jst.org.in]
- 9. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

